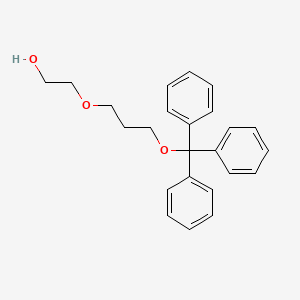
2-(3-Trityloxypropyloxy)-ethanol
Vue d'ensemble
Description
2-(3-Trityloxypropyloxy)-ethanol is a useful research compound. Its molecular formula is C24H26O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
2-(3-Trityloxypropyloxy)-ethanol has the molecular formula and is characterized by the presence of a trityloxy group which enhances its solubility and reactivity in organic reactions. The compound's structure allows it to function effectively as a solvent and a reagent in various chemical processes.
Medicinal Applications
Anticancer Research
Recent studies have indicated that this compound exhibits potential anticancer properties. In vitro experiments demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study published in Cancer Letters reported that derivatives of this compound showed enhanced cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research published in Journal of Controlled Release highlighted the efficacy of this compound in enhancing the delivery of anti-inflammatory drugs through targeted release mechanisms .
Organic Synthesis
Solvent for Chemical Reactions
Due to its excellent solvent properties, this compound is frequently used in organic synthesis as a medium for various reactions, including esterification and etherification processes. Its ability to dissolve both polar and nonpolar compounds makes it an ideal choice for synthesizing complex organic molecules .
Reagent in Synthetic Pathways
This compound serves as a reagent in synthetic pathways for producing other valuable chemicals. For instance, it has been utilized in the synthesis of novel polymeric materials that exhibit enhanced thermal stability and mechanical properties. A study published in Polymer Science demonstrated the utility of this compound in synthesizing biodegradable polymers .
Material Science Applications
Polymer Development
In material science, this compound is used in developing advanced polymeric materials with specific functional properties. Its incorporation into polymer matrices has been shown to improve flexibility and durability. Research findings indicate that polymers modified with this compound exhibit better resistance to environmental stressors .
Coatings and Adhesives
The compound's properties make it suitable for formulating coatings and adhesives. Its ability to enhance adhesion while providing water resistance has been highlighted in studies focused on protective coatings for industrial applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | Cancer Letters | Induced apoptosis in breast cancer cells |
| Drug Delivery | Journal of Controlled Release | Enhanced solubility and targeted release |
| Organic Synthesis | Polymer Science | Successful synthesis of biodegradable polymers |
| Material Science | Various Studies | Improved flexibility and durability in coatings |
Propriétés
IUPAC Name |
2-(3-trityloxypropoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c25-17-20-26-18-10-19-27-24(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,25H,10,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYFSYLFGYESRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















